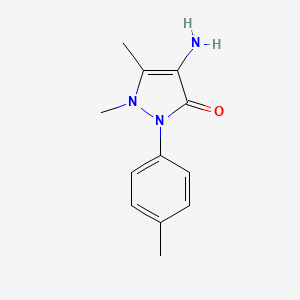
2,2,2-trifluoro-1-phenylethan-1-imine
Vue d'ensemble
Description
2,2,2-trifluoro-1-phenylethan-1-imine (TFPEI) is a versatile organic compound that has been widely studied due to its interesting chemical and physical properties. It has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers and as a drug in the treatment of certain medical conditions.
Applications De Recherche Scientifique
Diastereoselective Synthesis
Optically active derivatives of 2,2,2-trifluoro-1-phenylethan-1-imine are involved in diastereoselective synthesis. They react with various carbanions diastereoselectively, leading to products with high optical purity in reactions such as hetero Diels–Alder addition and Mannich reaction (Takumi Kagawa et al., 2013).
Cycloaddition Reaction Mechanism
The compound plays a role in understanding the molecular mechanism of regiospecific [3 + 2] cycloaddition reactions. Studies involving its derivatives, such as (Z)-2,2,2-trifluoro-N-methylethan-1-imine oxide, aid in understanding the reaction mechanism and the role of C–O and C–S interactions in such processes (S. Emamian, 2015).
Polymerization Initiators
Certain trifluoromethanesulphonates derived from the compound serve as initiators in the polymerization of ethylenic monomers. These initiators are particularly useful due to their strong solvation with their conjugate acid in various solvents (D. Souverain et al., 1980).
Supramolecular Self-assembly
The compound can be part of a non-covalent synthon that exhibits strong capacity for supramolecular self-assembly, leading to gelation in organic solutions. This characteristic is primarily due to arene–perfluoroarene stacking and amide–amide hydrogen bonding interactions (Hui-Chun Wu et al., 2012).
Chemical Properties of Trifluoromethyl-substituted Heteroolefins
The compound is used to study the chemical properties of trifluoromethyl-substituted heteroolefins (Schiffs bases). It reacts with ring-substituted anilines to form imines, which have various applications, including reactions with other compounds to yield diverse derivatives (A. Haas et al., 1997).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-phenylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKKVNMGPXQGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



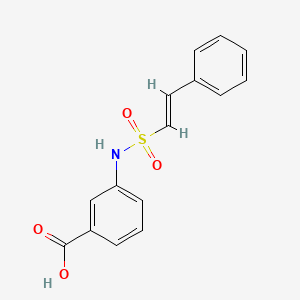
![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)

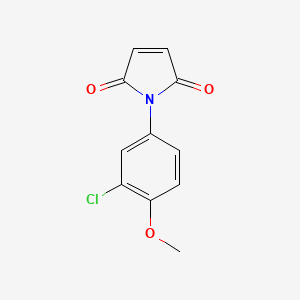
![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)
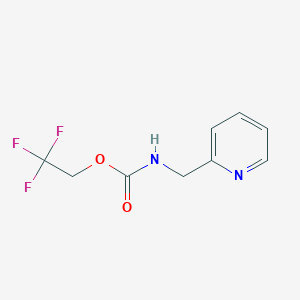
![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)
![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)
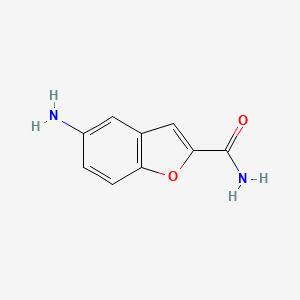

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride](/img/structure/B6141829.png)

